Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

LogP LogD Lipophilicity

Piperidine-based CNS programs often struggle with off-target promiscuity and metabolic instability. This conformationally locked 3-azabicyclo[3.1.0]hexane scaffold directly addresses these challenges by rigidifying the pharmacophore. - Enhances selectivity ratios up to 10-fold vs. flexible piperidine analogs - Increases microsomal half-life by 1.8-fold for improved metabolic stability - LogD at pH 7.4 of -1.78 enables fine-tuning of permeability and solubility Standard R&D quantities available with reliable global fulfillment.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 63618-09-7
Cat. No. B1399752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
CAS63618-09-7
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC1CNC2
InChIInChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3
InChIKeyKYOYTSMQIIGIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate: Physicochemical & Structural Profile


Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 63618-09-7) is a conformationally constrained bicyclic amine building block that serves as a piperidine bioisostere in medicinal chemistry [1]. Its structure features a fused cyclopropane ring that locks the nitrogen-containing ring into a rigid orientation, distinct from the flexible piperidine ring [1]. The compound has a molecular weight of 155.19 g/mol, a predicted logP of 0.49, and a logD at pH 7.4 of -1.78 . It is primarily utilized as a synthetic intermediate for the development of central nervous system (CNS) agents and opioid receptor modulators [2].

Piperidine bioisostere for CNS drug discovery
Rigid bicyclic amine for constrained pharmacophore design
Synthetic intermediate for opioid receptor modulator leads

Unsubstitutability of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate


Generic substitution of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate with simpler piperidine derivatives (e.g., ethyl piperidine-4-carboxylate) or other saturated amines is not straightforward due to three key differentiators. First, the fused cyclopropane ring introduces conformational rigidity that alters the spatial orientation of substituents, directly impacting target binding and selectivity [1]. Second, this rigidity modulates physicochemical properties: while the target compound and ethyl piperidine-4-carboxylate share similar logP values (0.49 vs. 0.54), the target's predicted logD at pH 7.4 (-1.78) indicates substantially different ionization behavior compared to the piperidine analog [2]. Third, the bicyclic core imparts distinct metabolic stability profiles and synthetic accessibility, which can influence both in vivo performance and overall development costs [1][3].

Conformational shift
Rigid cyclopropane-fused core alters target-binding orientation; flexible piperidine rings may not replicate binding mode.
Ionization profile
LogD at pH 7.4 differs substantially (–1.78 vs. ~–2.11); may impact permeability and off-target profile.
Metabolic stability
Fused cyclopropane blocks α-oxidation; simple piperidine analogs may show faster oxidative metabolism.

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate: Comparative Evidence vs. Piperidine


LogP and LogD Comparison vs. Ethyl Piperidine-4-carboxylate

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate exhibits a calculated logP of 0.4878, which is comparable to ethyl piperidine-4-carboxylate (logP = 0.486-0.539) [1]. However, the logD at pH 7.4 for the target compound is -1.78, indicating a significant shift in lipophilicity under physiological conditions compared to the piperidine analog (predicted logD ~ -2.11) . This difference in ionization behavior can influence membrane permeability and off-target binding, making the target a distinct tool for fine-tuning ADME properties.

Lipophilicity shift
Predicted
logP 0.49 (comparable)
logD pH 7.4 –1.78 vs. –2.11
Distinct ionization at physiological pH; supports ADME tuning.
Predicted values; verify with experimental logD.
LogP LogD Lipophilicity Physicochemical Properties Bioisostere

Conformational Restriction and Potency Gain

In a study of opioid receptor antagonists, replacement of the flexible 4-(3-hydroxyphenyl)piperidine core with a rigid 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane core resulted in compounds with potencies equal to or better than the flexible analogs in a [35S]GTPγS functional assay [1]. Specifically, the conformationally locked analog exhibited a Ki of 0.5 nM for the κ opioid receptor, compared to 1.2 nM for the flexible piperidine parent [1]. This class-level evidence demonstrates the scaffold's ability to pre-organize pharmacophores into bioactive conformations, reducing the entropic penalty upon binding and enhancing target engagement.

κ receptor binding
Class-level
Ki 0.5 nM vs. 1.2 nM
2.4-fold improvement
Pre-organization may reduce entropic penalty for target engagement.
Class-level evidence; scaffold-specific validation required.
Conformational restriction Bioisostere Opioid receptor Potency Selectivity

Metabolic Stability: Azabicyclohexane vs. Piperidine

The fused cyclopropane ring of the 3-azabicyclo[3.1.0]hexane system is known to increase metabolic stability by blocking oxidative metabolism at the α-position to the nitrogen, a common metabolic soft spot for piperidine rings [1]. In a comparative study of related scaffolds, the half-life of a 3-azabicyclo[3.1.0]hexane-containing analog was 3.2 hours in human liver microsomes, whereas the corresponding piperidine analog had a half-life of 1.8 hours, representing a 1.8-fold improvement [1][2]. This enhanced stability can translate to improved in vivo exposure and reduced clearance.

Microsomal stability
Class-level
t1/2 3.2 h vs. 1.8 h
1.8-fold longer
May translate to extended compound half-life in vivo.
Human liver microsomes; structural dependency expected.
Metabolic stability Cyclopropane Bioisostere Drug metabolism CYP450

Enhanced Sigma Receptor Selectivity

Rigidification of the 3-phenylpiperidine scaffold into a 1-phenyl-3-azabicyclo[3.1.0]hexane framework resulted in improved selectivity for sigma receptors. Specifically, compound (+)-18, a derivative of the azabicyclohexane core, exhibited a Ki of 0.9 nM for σ1 receptors and a 100-fold selectivity over σ2 receptors, whereas the parent 3-phenylpiperidine showed only 10-fold selectivity [1]. This class-level evidence suggests that the conformational constraint imposed by the bicyclic system minimizes off-target interactions by reducing the number of accessible conformations.

σ1/σ2 selectivity
Class-level
100:1 vs. 10:1
10-fold improvement
Reduced conformational flexibility may minimize off-target interactions.
Radioligand binding; scaffold transferability requires review.
Selectivity Sigma receptor Conformational restriction Off-target effects Bioisostere

Applications of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate


Conformationally Constrained CNS Drug Leads

The rigid azabicyclohexane core of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is ideal for CNS drug discovery programs aiming to improve target selectivity and reduce off-target promiscuity. As demonstrated by the sigma receptor ligand data [1], the scaffold can enhance selectivity ratios by up to 10-fold compared to flexible piperidine analogs. This makes it a strategic choice for designing novel ligands for GPCRs, ion channels, and transporters where precise 3D pharmacophore presentation is critical [2].

ADME Optimization via Scaffold Rigidification

Medicinal chemistry teams seeking to improve metabolic stability and modulate physicochemical properties can leverage the unique logD and conformational rigidity of this scaffold. Evidence indicates that the 3-azabicyclo[3.1.0]hexane core can increase microsomal half-life by 1.8-fold compared to piperidine [3], and its distinct logD profile at pH 7.4 (-1.78 vs. -2.11 for piperidine) offers a tool for fine-tuning permeability and solubility without altering the core pharmacophore . This is particularly valuable for oral drug candidates where balancing solubility and permeability is paramount.

Opioid Receptor Modulators with Enhanced Potency

Based on the 2.4-fold improvement in κ opioid receptor binding affinity observed for rigidified analogs [4], this building block is a high-value starting material for research groups developing next-generation analgesics, antagonists for addiction therapy, or peripherally restricted opioid agents. The scaffold's ability to lock the key 3-hydroxyphenyl group in the bioactive equatorial conformation directly contributes to this potency gain [4].

FBDD and DEL Building Blocks

The compact, rigid, and synthetically versatile nature of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate makes it an excellent building block for inclusion in fragment libraries and DNA-encoded chemical libraries (DEL). Its low molecular weight (155.19 g/mol) and high fraction of sp3-hybridized carbons (Fsp3 = 0.63) align with the principles of fragment-based lead generation, offering a starting point for growing potent and selective leads with favorable physicochemical properties [5].

Application
Selection Property
Validation Focus
CNS lead optimization
Rigid scaffold for target selectivity
Receptor binding and selectivity profiling
ADME property tuning
LogD and metabolic stability modulation
Permeability and microsomal stability assays
Opioid receptor tool compounds
Conformational restriction for potency
Functional [35S]GTPγS and binding assays
Fragment-based and DEL libraries
Low MW, high Fsp3 rigid core
Fragment binding and lead elaboration assays

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